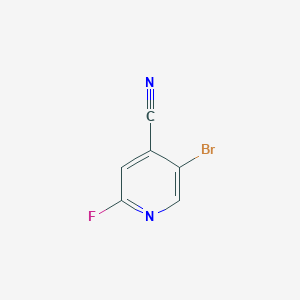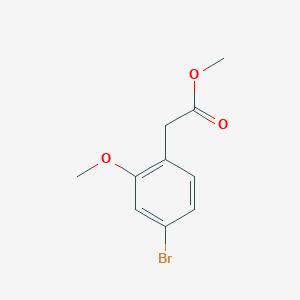
Methyl 2-(4-bromo-2-methoxyphenyl)acetate
Übersicht
Beschreibung
“Methyl 2-(4-bromo-2-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H11BrO3 . It has a molecular weight of 259.10 g/mol . The IUPAC name for this compound is "methyl 2-(4-bromo-2-methoxyphenyl)acetate" .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(4-bromo-2-methoxyphenyl)acetate” were not found, there are general methods available for the synthesis of similar compounds. For instance, a protocol for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-bromo-2-methoxyphenyl)acetate” can be represented by the canonical SMILES string: COC1=C(C=CC(=C1)Br)CC(=O)OC . This representation provides a text-based way to describe the structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-(4-bromo-2-methoxyphenyl)acetate” has a molecular weight of 259.10 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 257.98916 g/mol . The topological polar surface area is 35.5 Ų .Wissenschaftliche Forschungsanwendungen
-
Alkylation of Phenol and Amino Groups
- Field : Organic Chemistry
- Application : Methyl 2-bromoacetate has been used to alkylate phenol and amino groups .
- Method : The specific method of alkylation would depend on the particular phenol or amino group being alkylated. Generally, this involves a nucleophilic substitution reaction where the phenol or amino group acts as the nucleophile and attacks the electrophilic carbon in the methyl 2-bromoacetate .
- Results : The result is an alkylated phenol or amino group, which can have various uses depending on the specific compound .
-
Synthesis of Vitamins and Pharmaceutical Drugs
- Field : Pharmaceutical Chemistry
- Application : Methyl 2-bromoacetate can be used to make vitamins and pharmaceutical drugs .
- Method : The specific method would depend on the particular vitamin or drug being synthesized. This could involve various organic synthesis techniques, such as condensation reactions, acylation, and others .
- Results : The result is a variety of potential vitamins and pharmaceutical drugs .
-
Chemical Modification of Histidine
- Field : Biochemistry
- Application : Methyl 2-bromoacetate is commonly used as a reagent in the chemical modification of histidine .
- Method : This typically involves a reaction between the histidine and the methyl 2-bromoacetate, resulting in a modified histidine molecule .
- Results : The result is a chemically modified histidine, which can have various uses in biochemical research .
-
Synthesis of Coumarins and cis-Cyclopropane
- Field : Organic Chemistry
- Application : Methyl 2-bromoacetate is used in the synthesis of coumarins and cis-cyclopropane .
- Method : The specific method would depend on the particular coumarin or cis-cyclopropane being synthesized. This could involve various organic synthesis techniques .
- Results : The result is a variety of potential coumarins and cis-cyclopropane compounds .
-
Chemoselective Reduction
- Field : Organic Chemistry
- Application : Compounds like vanillin acetate, which is structurally similar to Methyl 2-(4-bromo-2-methoxyphenyl)acetate, have been used in chemoselective reduction processes .
- Method : This typically involves the use of a reducing agent, such as sodium borohydride, to selectively reduce certain functional groups in the molecule .
- Results : The result is a reduced compound, which can have various uses depending on the specific compound .
-
Synthesis of Bioactive Indole Derivatives
- Field : Pharmaceutical Chemistry
- Application : Indole derivatives, which can potentially be synthesized from compounds like Methyl 2-(4-bromo-2-methoxyphenyl)acetate, have shown a wide range of biological activities .
- Method : The specific method would depend on the particular indole derivative being synthesized. This could involve various organic synthesis techniques .
- Results : The result is a variety of potential bioactive indole derivatives, which have shown activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Chemoselective Reduction
- Field : Organic Chemistry
- Application : Compounds like vanillin acetate, which is structurally similar to Methyl 2-(4-bromo-2-methoxyphenyl)acetate, have been used in chemoselective reduction processes .
- Method : This typically involves the use of a reducing agent, such as sodium borohydride, to selectively reduce certain functional groups in the molecule .
- Results : The result is a reduced compound, which can have various uses depending on the specific compound .
-
Synthesis of Bioactive Indole Derivatives
- Field : Pharmaceutical Chemistry
- Application : Indole derivatives, which can potentially be synthesized from compounds like Methyl 2-(4-bromo-2-methoxyphenyl)acetate, have shown a wide range of biological activities .
- Method : The specific method would depend on the particular indole derivative being synthesized. This could involve various organic synthesis techniques .
- Results : The result is a variety of potential bioactive indole derivatives, which have shown activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
methyl 2-(4-bromo-2-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-6-8(11)4-3-7(9)5-10(12)14-2/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBSVSYZDNKNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromo-2-methoxyphenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



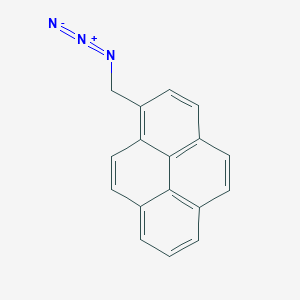
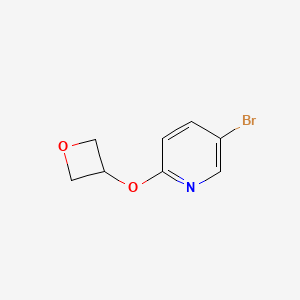
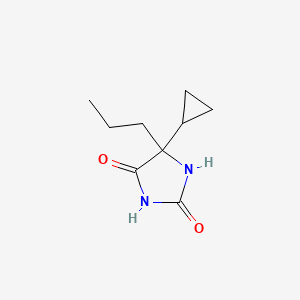
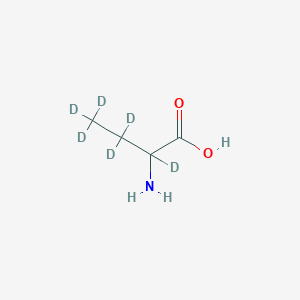
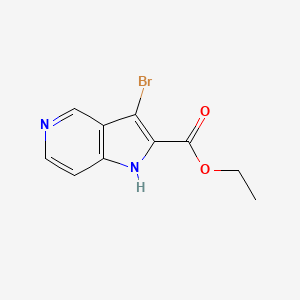

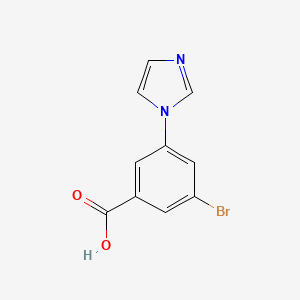
![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)
![tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1383066.png)
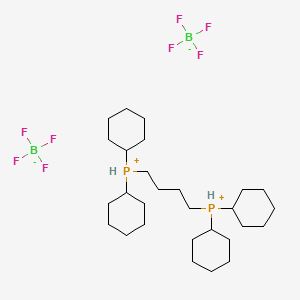
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1383069.png)
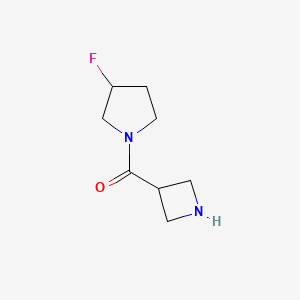
![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B1383072.png)
